molecular formula C12H18ClNO B1318210 4-Piperidin-4-ylmethyl-phenol hydrochloride CAS No. 1171849-90-3

4-Piperidin-4-ylmethyl-phenol hydrochloride

Cat. No.: B1318210
CAS No.: 1171849-90-3
M. Wt: 227.73 g/mol
InChI Key: IMFFPSRYOCGSDG-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the empirical formula C12H17NO · HCl and a molecular weight of 227.73. It is a solid substance that is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride typically involves the reaction of 4-piperidinemethanol with phenol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-ylmethyl-phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Piperidin-4-ylmethyl-phenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 4-Piperidin-4-ylmethyl-phenol hydrochloride is unique due to its specific structure, which allows for distinct interactions with various chemical and biological systems. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFFPSRYOCGSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588781
Record name 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171849-90-3
Record name 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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